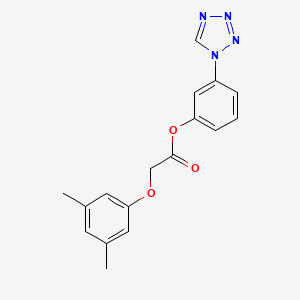![molecular formula C15H12ClN3OS B14980818 {[1-(4-chlorophenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetonitrile](/img/structure/B14980818.png)
{[1-(4-chlorophenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[1-(4-CHLOROPHENYL)-2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL]SULFANYL}ACETONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. This particular compound features a chlorophenyl group, a cyclopenta[d]pyrimidine core, and a thioacetonitrile moiety, making it a unique and versatile molecule in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-CHLOROPHENYL)-2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL]SULFANYL}ACETONITRILE typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation of thioxopyrimidines and their analogs often involves [3+3], [4+2], or [5+1] cyclization processes . These reactions are carried out using various reagents and catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis have been employed to enhance reaction rates and product quality . The use of continuous flow reactors and automated systems can further streamline the production process.
化学反応の分析
Types of Reactions
2-{[1-(4-CHLOROPHENYL)-2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL]SULFANYL}ACETONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the thioacetonitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur-containing reagents for thioxopyrimidine formation, and catalysts like copper(I) for cycloaddition reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the yield and selectivity of the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
2-{[1-(4-CHLOROPHENYL)-2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL]SULFANYL}ACETONITRILE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential as a therapeutic agent in treating diseases like cancer.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-{[1-(4-CHLOROPHENYL)-2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL]SULFANYL}ACETONITRILE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease progression. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its effects .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Thioxopyrimidines: Compounds with a sulfur atom in the pyrimidine ring, exhibiting diverse biological activities.
Uniqueness
2-{[1-(4-CHLOROPHENYL)-2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL]SULFANYL}ACETONITRILE is unique due to its specific structural features, such as the chlorophenyl group and the thioacetonitrile moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and application.
特性
分子式 |
C15H12ClN3OS |
|---|---|
分子量 |
317.8 g/mol |
IUPAC名 |
2-[[1-(4-chlorophenyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetonitrile |
InChI |
InChI=1S/C15H12ClN3OS/c16-10-4-6-11(7-5-10)19-13-3-1-2-12(13)14(18-15(19)20)21-9-8-17/h4-7H,1-3,9H2 |
InChIキー |
BMLXBXGYRJNAPM-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC#N)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


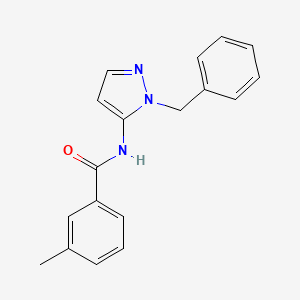
![2-(4-fluorophenyl)-7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14980753.png)
![1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14980764.png)
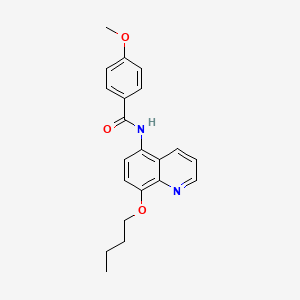
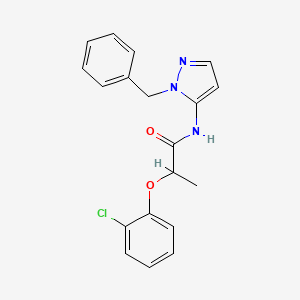
![2-{5-[(2-Chlorophenoxy)methyl]furan-2-yl}-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B14980782.png)
![2-(2-chlorophenyl)-7-cyclohexyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14980784.png)
![2-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14980796.png)

![2-(2-methoxyphenyl)-8,9-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14980807.png)
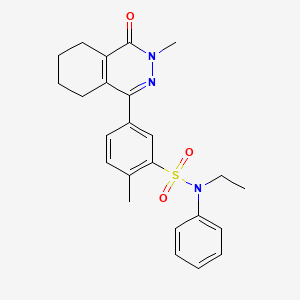
![5-(4-chlorophenyl)-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B14980810.png)
![2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-propylacetamide](/img/structure/B14980826.png)
